Benzofuro[3,2-b]quinolin-11(5H)-one
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Overview
Description
Benzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that features a fused benzofuran and quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzofuro[3,2-b]quinolin-11(5H)-one can be synthesized through a tandem [4+2] cycloaddition/aromatization reaction. This method involves the reaction of aurone-derived N-tosyl-1-azadienes with arynes, which are generated in situ via fluoride ion-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates . The reaction proceeds under transition-metal-free conditions and delivers the desired product in moderate to good yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-b]quinolin-11(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuroquinoline derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.
Scientific Research Applications
Benzofuro[3,2-b]quinolin-11(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzofuro[3,2-b]quinolin-11(5H)-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or interact with DNA, leading to anti-tumor effects. The exact pathways and targets can vary depending on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-b]quinoline: Another benzofuran-quinoline fused compound with similar structural features but different reactivity and applications.
6H-chromeno[3,4-b]quinoline: A related compound with a fused chromene and quinoline structure, known for its biological significance.
Uniqueness
Benzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.
Biological Activity
Benzofuro[3,2-b]quinolin-11(5H)-one is a complex heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies supported by empirical data.
Chemical Structure and Properties
Molecular Formula : C₁₃H₉N₁O
Molecular Weight : Approximately 195.22 g/mol
The compound features a fused ring system comprising benzofuran and quinoline moieties. Its structural uniqueness is attributed to the nitrogen atom in the quinoline ring and a carbonyl group at the 11-position, which are crucial for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties , showing efficacy against various cancer cell lines. Notably:
- In vitro studies have demonstrated its ability to inhibit cell proliferation in leukemia cell lines such as MV-4-11, with selectivity indices indicating significantly reduced toxicity to normal cells compared to cancer cells. For instance, one study reported an IC50 value of 0.12 μM for a derivative with a hydroxyl group at the C5 position of the benzofuran ring, showcasing its potent antileukemia activity .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
2e | MV-4-11 | 0.12 | 79.5 |
2q | MV-4-11 | 0.24 | Not specified |
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. The compound's mechanism is believed to involve the inhibition of specific enzymes critical for microbial survival.
A study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentration (MIC) values ranging from 0.0313 to 0.0625 μg/mL for certain derivatives, indicating strong potential as an anti-tuberculosis agent .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | MIC (μg/mL) | Selectivity Index |
---|---|---|
Compound 65 | 0.0313 - 0.0625 | High selectivity against Vero cells |
Synthesis Methods
The synthesis of this compound involves several methodologies, including:
- Cyclization Reactions : Utilizing starting materials like phenolic compounds and quinoline derivatives under mild conditions.
- Chlorination/Demethylation : Sequential transformations yielding high yields of desired derivatives suitable for biological evaluation.
These synthetic pathways allow for the generation of various analogs with modified functional groups that can enhance biological activity.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of this compound derivatives:
- A study evaluating different substitutions on the benzofuran ring indicated that hydroxyl groups significantly enhance antileukemia activity while halogen substitutions tended to reduce it .
- Another investigation into the cytotoxicity profiles revealed that most synthesized compounds showed minimal effects on normal human peripheral blood mononuclear cells compared to their potent effects on cancerous cells, reinforcing their therapeutic potential.
Properties
CAS No. |
58585-00-5 |
---|---|
Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5H-[1]benzofuro[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H9NO2/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |
InChI Key |
IIHLGQTXQZXTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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